HSV-gB2 (498-505)
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Overview
Description
HSV-gB2 (498-505) is an immunodominant epitope derived from herpes simplex virus glycoprotein B, specifically from amino acids 498 to 505. This peptide sequence, Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu, is recognized by cytotoxic T-lymphocytes and plays a crucial role in the immune response against herpes simplex virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
HSV-gB2 (498-505) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of HSV-gB2 (498-505) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
HSV-gB2 (498-505) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).
Deprotection Reagents: TFA for removing protecting groups.
Cleavage Reagents: TFA for cleaving the peptide from the resin.
Major Products
The major product of these reactions is the purified HSV-gB2 (498-505) peptide, which is used for various research applications .
Scientific Research Applications
HSV-gB2 (498-505) has several scientific research applications, including:
Immunology: Studying the immune response to herpes simplex virus infections.
Vaccine Development: Designing vaccines that elicit a strong cytotoxic T-lymphocyte response.
Diagnostics: Developing diagnostic assays for herpes simplex virus infections.
Therapeutics: Exploring potential therapeutic interventions targeting herpes simplex virus
Mechanism of Action
HSV-gB2 (498-505) exerts its effects by being recognized by cytotoxic T-lymphocytes. This recognition is mediated by the major histocompatibility complex (MHC) class I molecules, which present the peptide on the surface of infected cells. The interaction between the peptide-MHC complex and the T-cell receptor triggers the activation and proliferation of cytotoxic T-lymphocytes, leading to the targeted destruction of infected cells .
Comparison with Similar Compounds
Similar Compounds
HSV-gD (340-348): Another immunodominant epitope from herpes simplex virus glycoprotein D.
HSV-gC (457-465): An epitope from herpes simplex virus glycoprotein C.
Uniqueness
HSV-gB2 (498-505) is unique due to its specific sequence and its role in eliciting a strong cytotoxic T-lymphocyte response. Unlike other epitopes, it is cross-reactive with both herpes simplex virus type 1 and type 2, making it a valuable target for broad-spectrum herpes simplex virus research .
Properties
Molecular Formula |
C41H67N11O13 |
---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H67N11O13/c1-6-22(4)32(52-38(62)30(20-54)51-34(58)25(42)19-53)39(63)48-27(14-15-31(55)56)36(60)49-28(18-24-11-8-7-9-12-24)37(61)46-23(5)33(57)47-26(13-10-16-45-41(43)44)35(59)50-29(40(64)65)17-21(2)3/h7-9,11-12,21-23,25-30,32,53-54H,6,10,13-20,42H2,1-5H3,(H,46,61)(H,47,57)(H,48,63)(H,49,60)(H,50,59)(H,51,58)(H,52,62)(H,55,56)(H,64,65)(H4,43,44,45)/t22-,23-,25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
UBVOHDHFHIMSCO-YWZBYMRGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
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